azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate

Description

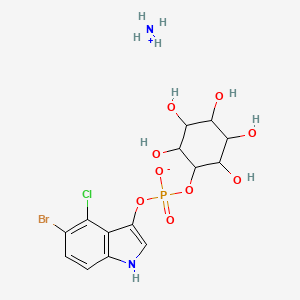

Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a synthetic phosphate ester derivative of a halogenated indole scaffold. Its structure comprises three key components:

- Azanium (NH₄⁺): Acts as a counterion to balance the phosphate group’s charge.

- 5-Bromo-4-chloro-1H-indol-3-yl: A halogenated indole moiety with bromo and chloro substituents at positions 5 and 4, respectively.

This compound is structurally tailored for applications in enzymatic assays, leveraging the indole-phosphate’s role as a substrate for phosphatases.

Properties

IUPAC Name |

azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrClNO9P.H3N/c15-4-1-2-5-7(8(4)16)6(3-17-5)25-27(23,24)26-14-12(21)10(19)9(18)11(20)13(14)22;/h1-3,9-14,17-22H,(H,23,24);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFQQHVVHCJEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OP(=O)([O-])OC3C(C(C(C(C3O)O)O)O)O)Cl)Br.[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN2O9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate typically involves the following steps:

Preparation of the Indole Derivative: The indole nucleus is synthesized through electrophilic substitution reactions, where the indole ring undergoes bromination and chlorination to introduce the 5-bromo and 4-chloro substituents.

Formation of the Cyclohexyl Phosphate: The cyclohexyl ring is functionalized with hydroxyl groups through a series of oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process typically includes:

Batch Processing: Sequential addition of reagents and intermediates in controlled environments.

Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Enzymatic Hydrolysis by Alkaline Phosphatase

The primary biochemical reaction involves ALP-mediated cleavage of the phosphate ester bond. This hydrolysis produces 5-bromo-4-chloroindoxyl, which undergoes rapid oxidation to form a blue indigo derivative. The reaction sequence is summarized as follows:

| Reaction Step | Product | Key Characteristics |

|---|---|---|

| Phosphate cleavage | 5-Bromo-4-chloroindoxyl | Unstable intermediate |

| Oxidation (air or NBT) | 5,5′-Dibromo-4,4′-dichloro-indigo (blue) or NBT diformazan (purple) | Insoluble, colorimetric signal |

This reaction forms the basis for its use in Western blotting, immunohistochemistry, and ELISA . The pentahydroxycyclohexyl moiety enhances aqueous solubility, facilitating homogeneous substrate distribution in assays .

Comparative Reaction Kinetics

Studies comparing the ammonium salt form with related compounds reveal distinct kinetic properties:

| Parameter | Ammonium Salt Form | BCIP Disodium Salt | BCIP p-Toluidine Salt |

|---|---|---|---|

| Solubility | 20 mg/mL in H₂O | 20 mg/mL in H₂O | Soluble in DMF |

| Reaction Rate (ALP) | Moderate | Fast | Moderate |

| Color Intensity | High (blue) | High (blue/purple) | Moderate |

The ammonium salt’s reaction rate is slower than the disodium salt but produces a more stable colorimetric signal due to reduced precipitation .

Oxidation Pathways

The indoxyl intermediate undergoes two oxidation pathways depending on reaction conditions:

-

Atmospheric Oxidation :

This reaction dominates in aqueous buffers at neutral pH . -

NBT-Mediated Oxidation :

Yields a purple precipitate, enhancing sensitivity in low-activity assays .

Stability and Side Reactions

The compound exhibits limited stability in aqueous solutions, with hydrolysis occurring at extremes of pH (<5 or >9). Degradation products include:

-

5-Bromo-4-chloro-3-hydroxyindole (via non-enzymatic hydrolysis) .

-

Phosphoric acid and cyclohexitol derivatives (under acidic conditions) .

Storage at −20°C in anhydrous DMF or inert atmospheres is recommended to prevent decomposition .

Synthetic Modifications

While the compound itself is typically used as a substrate, its derivatives have been explored for tailored applications:

| Derivative | Modification | Application |

|---|---|---|

| myo-Inositol conjugate | Cyclohexyl phosphate replaced with myo-inositol | Cell signaling studies |

| Octanoate ester | Esterification of indoxyl hydroxyl | Lipid membrane assays |

These derivatives retain chromogenic activity but exhibit altered solubility and localization properties .

The reactivity of azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is defined by its enzymatic cleavage and subsequent oxidation, making it indispensable in molecular detection systems. Its structural complexity allows for customization, though stability remains a key consideration in assay design.

Scientific Research Applications

Azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is widely used in scientific research, including:

Mechanism of Action

The compound acts as a substrate for alkaline phosphatase, an enzyme that catalyzes the hydrolysis of phosphate esters. Upon enzymatic action, the phosphate group is cleaved, resulting in a colorimetric or fluorometric change that can be detected and quantified. This mechanism is widely utilized in various biochemical assays to measure enzyme activity and detect specific biomolecules .

Comparison with Similar Compounds

Structural Analogues

5-Bromo-4-Chloro-3-Indolyl Phosphate (BCIP)

- Structure : Lacks the pentahydroxycyclohexyl group; instead, the phosphate is directly esterified to the indole (dihydrogen phosphate form).

- Properties: Molecular Formula: C₈H₆BrClNO₄P Applications: Widely used in molecular biology with nitroblue tetrazolium (NBT) for phosphatase detection. The absence of the cyclohexyl group reduces steric hindrance, favoring rapid enzymatic hydrolysis .

- Contrast: The target compound’s cyclohexyl moiety increases molecular weight (C₁₄H₁₈BrClNO₉P vs. C₈H₆BrClNO₄P) and hydrophilicity, which may slow diffusion in gel-based assays but improve aqueous solubility .

X-Gluc (5-Bromo-4-Chloro-1H-Indol-3-Yl β-D-Glucopyranosiduronic Acid)

- Structure : Features a β-D-glucuronide instead of phosphate, linked to the same indole core.

- Applications : Used in plant biology for GUS (β-glucuronidase) reporter assays. The glucuronide group requires enzymatic cleavage by β-glucuronidase, differing from phosphatase-dependent activation in the target compound .

- Contrast : The glucuronide group confers greater stability in acidic environments compared to phosphate esters, which are prone to hydrolysis .

5-Iodo-1H-Indol-3-Yl Dihydrogen Phosphate

- Structure : Substitutes bromo and chloro with a single iodine atom at position 5.

- Properties: Molecular Formula: C₈H₆INO₄P Reactivity: Iodine’s larger atomic radius and polarizability may enhance electron density, altering enzyme-substrate interactions compared to bromo/chloro derivatives .

Functional Analogues

A. Sulfonamide-Linked Halogenated Indoles (e.g., Compounds 16–18 in )

- Structure : Feature bromo/chloro-substituted indoles conjugated to sulfonamide-pyrazole scaffolds.

- Applications : Investigated for medicinal chemistry applications (e.g., kinase inhibition). These lack phosphate groups but highlight the role of halogenation in enhancing binding affinity and metabolic stability .

- Contrast: The target compound’s phosphate ester linkage directs it toward phosphatase-mediated activation, whereas sulfonamide derivatives target enzyme active sites via non-covalent interactions .

p-Toluidine 5-Bromo-6-Chloro-1H-Indol-3-Yl Phosphate

- Structure : Differs in indole substitution (5-bromo-6-chloro vs. 5-bromo-4-chloro) and counterion (p-toluidine vs. azanium).

- Properties :

- Contrast : The target compound’s azanium counterion improves compatibility with aqueous buffers, whereas p-toluidine may enhance lipid membrane permeability .

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Halogen Substituents | Phosphate/Counterion | Key Applications |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₈BrClNO₉P | 5-Br, 4-Cl | Pentahydroxycyclohexyl, NH₄⁺ | Phosphatase assays |

| BCIP | C₈H₆BrClNO₄P | 5-Br, 4-Cl | Dihydrogen phosphate | Western blotting, ELISA |

| X-Gluc | C₁₄H₁₅BrClNO₇ | 5-Br, 4-Cl | β-D-Glucuronide | GUS reporter assays |

| 5-Iodo-1H-Indol-3-Yl Dihydrogen Phosphate | C₈H₆INO₄P | 5-I | Dihydrogen phosphate | Niche phosphatase substrates |

| p-Toluidine 5-Bromo-6-Chloro-1H-Indol-3-Yl Phosphate | C₁₅H₁₄BrClN₂O₄P | 5-Br, 6-Cl | Dihydrogen phosphate, p-toluidine | Specialty diagnostics |

Biological Activity

Azanium; (5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate is a complex organic compound that combines a brominated indole derivative with a pentahydroxy cyclohexyl phosphate moiety. Its unique chemical structure endows it with significant biological activities, making it a subject of interest in various biochemical and pharmaceutical studies.

Chemical Structure

The compound features:

- Indole Ring : Substituted with bromine at the 5-position and chlorine at the 4-position.

- Cyclohexyl Phosphate Moiety : Contains five hydroxyl groups which enhance its solubility and potential interactions within biological systems.

Biological Significance

- Chromogenic Substrate : The compound acts as a chromogenic substrate for alkaline phosphatase, facilitating colorimetric detection in various assays such as immunohistochemistry and Western blotting. This property is particularly useful in visualizing enzyme activity in biological samples .

- Cell Signaling : Due to its structural characteristics, it may play roles in cell signaling pathways. The phosphate group can interact with various proteins involved in signaling cascades, potentially influencing cellular responses to external stimuli .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although detailed investigations are required to confirm its efficacy against specific pathogens .

Table 1: Summary of Biological Activities

Case Study 1: Alkaline Phosphatase Detection

In a study utilizing azanium; (5-bromo-4-chloro-1H-indol-3-yl) phosphate as a substrate, researchers demonstrated its effectiveness in detecting alkaline phosphatase activity. The substrate was combined with Nitro Blue Tetrazolium (NBT), resulting in a distinct color change indicative of enzyme activity. This method was validated through various assays, including Western blotting and immunohistochemistry .

Case Study 2: Potential Antimicrobial Properties

A preliminary investigation assessed the antimicrobial activity of the compound against several bacterial strains. The results suggested that the compound exhibits varying degrees of inhibition against Gram-positive and Gram-negative bacteria. Further research is needed to elucidate the mechanisms behind this activity and to explore its potential as an antibiotic agent .

Q & A

How can researchers optimize the synthesis of azanium;(5-bromo-4-chloro-1H-indol-3-yl) (2,3,4,5,6-pentahydroxycyclohexyl) phosphate using experimental design?

Answer:

Statistical Design of Experiments (DOE) is critical for optimizing synthesis. Key parameters such as pH, temperature, and molar ratios should be systematically varied using factorial or response surface methodologies. For example, a central composite design can identify interactions between variables while minimizing experimental runs . Below is a hypothetical DOE framework based on typical synthesis parameters:

| Parameter | Range | Impact on Yield |

|---|---|---|

| pH | 6.0–8.0 | High |

| Temperature (°C) | 25–60 | Moderate |

| Molar Ratio (Indolyl:Cyclohexyl) | 1:1–1:3 | High |

Post-optimization, validate the model with confirmatory experiments to ensure reproducibility.

What computational methods are recommended for predicting reaction pathways in the synthesis of this compound?

Answer:

Quantum chemical calculations (e.g., Density Functional Theory, DFT) and reaction path search algorithms can predict intermediates, transition states, and energy barriers. For instance, ICReDD’s approach combines quantum mechanics with information science to prioritize reaction conditions, reducing trial-and-error experimentation . Advanced software tools (e.g., Gaussian, ORCA) enable virtual screening of reaction mechanisms, while molecular dynamics (MD) simulations model solvent effects and steric hindrance .

How can spectroscopic techniques be systematically applied to characterize this compound?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm the structure of the indole and cyclohexyl moieties via H and C NMR, focusing on coupling constants and splitting patterns.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify phosphate ester bonds (P=O stretch ~1250 cm) and hydroxyl groups (broad peak ~3200–3600 cm).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks in the crystal lattice .

How should researchers resolve contradictions between computational predictions and experimental yields?

Answer:

Discrepancies often arise from incomplete solvent models or neglected steric effects. Implement iterative feedback loops:

Refine computational models using experimental data (e.g., adjusting dielectric constants in DFT calculations).

Validate with advanced spectroscopic techniques (e.g., in situ IR to monitor reaction progress).

Apply Bayesian optimization to reconcile outliers by weighting experimental data higher than initial predictions .

What is the role of the phosphate group in enzymatic assays involving this compound?

Answer:

The phosphate group acts as a substrate for phosphatases (e.g., alkaline phosphatase). Hydrolysis releases a chromogenic indoxyl derivative (5-bromo-4-chloro-indoxyl), which oxidizes to form an insoluble blue precipitate. This mechanism is analogous to BCIP/NBT systems, enabling quantitative detection via UV-Vis spectroscopy or microscopy .

How can molecular dynamics (MD) simulations improve understanding of this compound’s interactions in enzymatic assays?

Answer:

MD simulations model binding affinities and transition states between the compound and enzymes. For example:

- Binding Free Energy Calculations : Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

- Solvent Accessibility : Simulate hydration effects on the phosphate group’s reactivity.

- Transition Path Sampling : Identify low-energy pathways for enzymatic cleavage .

What statistical methods are suitable for analyzing data variability in high-throughput screening of this compound?

Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality and identify dominant variables affecting yield or purity.

- ANOVA : Test significance of factors (e.g., catalyst type, reaction time).

- Machine Learning : Train regression models (e.g., random forests) to predict optimal conditions from historical data .

How does the steric environment of the cyclohexyl group influence reactivity?

Answer:

The 2,3,4,5,6-pentahydroxycyclohexyl group introduces steric hindrance and hydrogen-bonding networks, affecting:

- Phosphate Hydrolysis : Slower kinetics due to hindered nucleophilic attack.

- Solubility : Enhanced water solubility via hydroxyl groups.

Experimental validation with substituted analogs (e.g., methylated hydroxyls) and computational electrostatic potential maps can quantify these effects .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Chemical Hygiene Plan : Follow OSHA guidelines for phosphate esters, including fume hood use and PPE (gloves, lab coats).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal.

- Training : Mandatory safety exams for personnel, as per institutional regulations .

How can researchers address reproducibility challenges in multi-step syntheses of this compound?

Answer:

- Process Analytical Technology (PAT) : Use in-line monitoring (e.g., Raman spectroscopy) to track intermediate formation.

- Critical Quality Attributes (CQAs) : Define thresholds for purity (>95%), residual solvents (<0.1%), and yield (>70%).

- Scale-up Strategies : Apply dimensionless scaling (e.g., Reynolds number) to maintain mixing efficiency in reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.